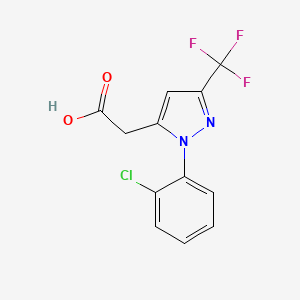
2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetic acid
Cat. No. B8460220
M. Wt: 304.65 g/mol
InChI Key: ZEZYBJRCYVHGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998995B2
Procedure details


Into a 250 mL round bottom flask was weighed 2.3 g of crude 2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile (8.0 mmol). To this was added 40 mL of ethanol and 2.5 g of KOH (44 mmol). The resulting mixture was heated to reflux. After 17 hours at reflux the reaction was cooled and concentrated in vacuo to remove most of the ethanol. The resulting dark oil was taken up in H2O and EtOAc and acidified by the addition of 3N aqueous HCl. The acidic aqueous was extracted with EtOAc (3×), the combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford the crude acid as a dark oil. The crude product was purified by silica gel flash chromatography on an 80 g column using gradient elution from 0% to 40% acetonitrile/CH2Cl2 and collected by monitoring the UV response at 240 nm. Appropriate fractions were combined and concentrated in vacuo to afford 2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetic acid as a dark glass. The product was not completely pure and was taken up in 1N NaOH and Et2O. The ether layer was extracted with 1N NaOH (1×) and the combined basic aqueous layers were extracted with Et2O (1×). The basic layer was acidified by the addition of concentrated HCl and was extracted with EtOAc (3×). The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetic acid as a yellow oil that partially solidified after standing under vacuum overnight: yield 1.5 g (61% yield); 1H NMR (400 MHz, CDCl3): δ 7.58-7.54 (m, 1H), 7.52-7.39 (m, 3H), 6.73 (s, 1H), 3.80-3.45 (broad hump, 2H); MS (ESI) m/z 305.0 [M+H]+.
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](CC#N)=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[N:9]1.[OH-:20].[K+].[CH2:22]([OH:24])[CH3:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([CH2:23][C:22]([OH:20])=[O:24])=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[N:9]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CC#N)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 250 mL round bottom flask was weighed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 17 hours at reflux the reaction
|
|
Duration
|
17 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc and acidified by the addition of 3N aqueous HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic aqueous was extracted with EtOAc (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude acid as a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel flash chromatography on an 80 g column
|
WASH
|
Type
|
WASH
|
|
Details
|
elution from 0% to 40% acetonitrile/CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CC(=O)O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
